5,6-dibroMoisoindoline-1,3-dione
Overview
Description
5,6-Dibromoisoindoline-1,3-dione: is a heterocyclic compound characterized by an isoindoline nucleus with bromine atoms at positions 5 and 6 and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromoisoindoline-1,3-dione typically involves the bromination of isoindoline-1,3-dione. One common method includes the reaction of isoindoline-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromoisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form isoindoline derivatives with different substitution patterns.
Oxidation Reactions: Oxidation can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Reactions: Products include various substituted isoindoline-1,3-dione derivatives.
Reduction Reactions: Products include reduced isoindoline derivatives.
Oxidation Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties. It serves as a precursor for the synthesis of bioactive molecules that can target specific biological pathways .
Industry: In the industrial sector, 5,6-dibromoisoindoline-1,3-dione is used in the production of dyes, pigments, and polymer additives. Its unique chemical properties make it suitable for creating materials with specific color and stability characteristics .
Mechanism of Action
The mechanism of action of 5,6-dibromoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms at positions 5 and 6 enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biological processes, depending on the nature of the target .
Comparison with Similar Compounds
Isoindoline-1,3-dione: The parent compound without bromine substitution.
4,5-Dibromoisoindoline-1,3-dione: A similar compound with bromine atoms at positions 4 and 5.
N-Substituted Isoindoline-1,3-dione Derivatives: Compounds with various substituents on the nitrogen atom.
Uniqueness: 5,6-Dibromoisoindoline-1,3-dione is unique due to the specific positioning of bromine atoms at positions 5 and 6, which significantly influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5,6-dibromoisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWYUWWFPSLKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737895 | |
Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247045-28-9 | |
Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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